molecular formula C14H11ClO2S B6402157 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261935-02-7

5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402157
CAS RN: 1261935-02-7
M. Wt: 278.8 g/mol
InChI Key: LWVALXSXWCCLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3-methylthiophenyl)benzoic acid (5-Cl-3-MTPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 174-176°C and a solubility of 0.19 g/100 mL in water. 5-Cl-3-MTPB has a variety of biochemical and physiological effects, and is used for a range of laboratory experiments.

Scientific Research Applications

5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used in the study of cancer, as it has been found to inhibit the growth of a variety of cancer cell lines. Additionally, 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% has been used in the study of inflammation, as it has been found to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in the regulation of inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are involved in the regulation of inflammation. By inhibiting the activity of these enzymes, 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is able to reduce inflammation.
Biochemical and Physiological Effects
5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). It has also been found to inhibit the production of prostaglandins and leukotrienes, which are molecules involved in the regulation of inflammation. Additionally, 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% has been found to inhibit the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments has a variety of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a long shelf life. However, it can be toxic and can cause skin irritation if not handled properly. Additionally, it is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% research. One potential direction is to further study the mechanism of action of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% and its effects on enzymes such as COX-2 and 5-LOX. Additionally, further research could be conducted on the effects of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% on cancer cell lines and its potential use as an anti-cancer agent. Additionally, further research could be conducted on the potential use of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% in the treatment of inflammation. Finally, further research could be conducted on the potential use of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% in the development of new drugs and therapies.

Synthesis Methods

5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of thiophenol with chloroacetic acid in the presence of a base to form the corresponding thioester. The second step involves the reaction of the thioester with 3-methylthiophenol in the presence of a base to form the desired 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95%. The third step involves the purification of the 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% through recrystallization.

properties

IUPAC Name

3-chloro-5-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVALXSXWCCLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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